molecular formula C12H12O2 B14131090 4,6,8-Trimethyl-2H-1-benzopyran-2-one CAS No. 89228-74-0

4,6,8-Trimethyl-2H-1-benzopyran-2-one

Cat. No.: B14131090
CAS No.: 89228-74-0
M. Wt: 188.22 g/mol
InChI Key: RWCBRRXTPGILIP-UHFFFAOYSA-N
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Description

4,6,8-Trimethyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,5-dimethylphenol with acetic anhydride in the presence of a catalyst can yield the desired benzopyran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6,8-Trimethyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic processes. Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,8-Trimethyl-2H-1-benzopyran-2-one is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89228-74-0

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4,6,8-trimethylchromen-2-one

InChI

InChI=1S/C12H12O2/c1-7-4-9(3)12-10(5-7)8(2)6-11(13)14-12/h4-6H,1-3H3

InChI Key

RWCBRRXTPGILIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C)C

Origin of Product

United States

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